Teriparatide acetate hydrate

Osteoporosis Fracture Prevention Anabolic Therapy

Teriparatide acetate hydrate (CAS 99294-94-7) addresses the critical need for a well-characterized osteoanabolic reference standard in bone metabolism research. Researchers and procurement managers benefit from its defined impurity profile and consistent batch quality. • Potent PTH1 receptor agonist with IC50 of 2 nM in HEK293 cells and validated in vivo anabolic activity at 20 µg/kg/day in rabbit models. • LC-HRMS-validated impurity profiling with six peptide-related impurities quantified at LLOD 0.02-0.03%, below the 0.10% regulatory reporting threshold. • Supplied as white to off-white powder; stored at -20°C; shipped ambient for research use only.

Molecular Formula C183H297N55O54S2
Molecular Weight 4196 g/mol
CAS No. 99294-94-7
Cat. No. B021653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTeriparatide acetate hydrate
CAS99294-94-7
SynonymsTeriparatide acetate hydrate
Molecular FormulaC183H297N55O54S2
Molecular Weight4196 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC2=CNC=N2)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC5=CNC=N5)C(=O)NC(CC(=O)N)C(=O)NC(CC6=CC=CC=C6)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CO)N.CC(=O)O.O
InChIInChI=1S/C181H291N55O51S2.C2H4O2.H2O/c1-21-96(18)146(236-160(267)114(48-53-141(250)251)212-174(281)132(84-239)232-177(284)143(93(12)13)233-147(254)103(185)82-237)178(285)216-111(45-50-134(187)241)155(262)219-119(65-90(6)7)163(270)213-116(55-62-289-20)158(265)224-124(71-100-79-196-86-203-100)167(274)226-126(73-135(188)242)169(276)217-117(63-88(2)3)148(255)201-81-138(245)205-105(39-27-30-56-182)149(256)223-123(70-99-78-195-85-202-99)166(273)221-121(67-92(10)11)164(271)225-128(75-137(190)244)171(278)231-131(83-238)173(280)214-115(54-61-288-19)157(264)210-112(46-51-139(246)247)153(260)208-109(43-34-60-199-181(193)194)159(266)234-144(94(14)15)175(282)215-113(47-52-140(248)249)156(263)222-122(69-98-77-200-104-38-26-25-37-102(98)104)165(272)220-120(66-91(8)9)161(268)209-108(42-33-59-198-180(191)192)151(258)206-106(40-28-31-57-183)150(257)207-107(41-29-32-58-184)152(259)218-118(64-89(4)5)162(269)211-110(44-49-133(186)240)154(261)228-129(76-142(252)253)172(279)235-145(95(16)17)176(283)229-125(72-101-80-197-87-204-101)168(275)227-127(74-136(189)243)170(277)230-130(179(286)287)68-97-35-23-22-24-36-97;1-2(3)4;/h22-26,35-38,77-80,85-96,103,105-132,143-146,200,237-239H,21,27-34,39-76,81-84,182-185H2,1-20H3,(H2,186,240)(H2,187,241)(H2,188,242)(H2,189,243)(H2,190,244)(H,195,202)(H,196,203)(H,197,204)(H,201,255)(H,205,245)(H,206,258)(H,207,257)(H,208,260)(H,209,268)(H,210,264)(H,211,269)(H,212,281)(H,213,270)(H,214,280)(H,215,282)(H,216,285)(H,217,276)(H,218,259)(H,219,262)(H,220,272)(H,221,273)(H,222,263)(H,223,256)(H,224,265)(H,225,271)(H,226,274)(H,227,275)(H,228,261)(H,229,283)(H,230,277)(H,231,278)(H,232,284)(H,233,254)(H,234,266)(H,235,279)(H,236,267)(H,246,247)(H,248,249)(H,250,251)(H,252,253)(H,286,287)(H4,191,192,198)(H4,193,194,199);1H3,(H,3,4);1H2/t96-,103-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,143-,144-,145-,146-;;/m0../s1
InChIKeyQCVZCKSPTMFSSY-ILQTYVRSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Teriparatide Acetate Hydrate: Bone Anabolic Agent Overview


Teriparatide acetate hydrate is the acetate salt and hydrate form of recombinant human parathyroid hormone fragment 1-34 [PTH(1-34)], a 34-amino acid peptide analog of endogenous parathyroid hormone that functions as a potent agonist of the PTH1 receptor (IC50 = 2 nM in HEK293 cells) . Unlike full-length PTH(1-84), this N-terminal fragment retains the receptor-binding and anabolic signaling domains essential for bone formation, making it the active pharmaceutical ingredient in Forteo®/Forsteo® and a critical reference standard in osteoporosis research, calcium homeostasis studies, and bone metabolism investigations .

Teriparatide Acetate Hydrate: Why Generic Substitution Fails


Despite sharing the same 34-amino acid sequence, teriparatide acetate hydrate cannot be considered interchangeable with other PTH(1-34) salts (e.g., teriparatide acetate anhydrous, CAS 52232-67-4) or full-length PTH(1-84) (CAS 9008-54-0). The acetate hydrate formulation confers distinct physicochemical properties including water solubility, chemical stability at -20°C, and reduced aggregation propensity . Critically, LC-HRMS analyses have identified six peptide-related impurities in commercial teriparatide preparations, with validated lower limits of quantification of 0.02-0.03%, below the regulatory reporting threshold of 0.10% [1]. Furthermore, immunogenicity risk assessment has revealed that several impurities identified in generic teriparatide products exhibit higher predicted immunogenic potential than the reference teriparatide sequence, as demonstrated by in silico T-cell epitope mapping, in vitro HLA binding assays, and human T-cell assays [2]. These findings underscore that product-specific impurity profiles and formulation characteristics directly impact safety and efficacy, precluding simple substitution.

Teriparatide Acetate Hydrate: Comparative Evidence for Selection


Abaloparatide vs. Teriparatide: Fracture Incidence

In a real-world retrospective claims analysis of 21,676 propensity score-matched women aged ≥50 years initiating abaloparatide or teriparatide, teriparatide was associated with a higher incidence of hip and nonvertebral fractures over 18 months. This head-to-head comparison provides quantitative differentiation for procurement decisions where fracture risk reduction is the primary endpoint [1].

Osteoporosis Fracture Prevention Anabolic Therapy

Romosozumab vs. Teriparatide: Osteoporotic Fracture Incidence

A nationwide Japanese new-user cohort study (N=35,547) compared romosozumab (n=9,603) and teriparatide (n=25,944) for fracture prevention. Teriparatide exhibited a higher 1-year incidence of major osteoporotic fractures, establishing a quantitative baseline for procurement evaluations where fracture outcomes are prioritized [1].

Osteoporosis Fracture Prevention Anabolic Agent Comparison

Full-Length PTH(1-84) vs. Teriparatide: Fracture Prevention

A mixed-treatment comparison (MTC) analysis of two pivotal RCTs evaluated the relative efficacy of teriparatide (20 µg/day) versus full-length PTH(1-84) for fracture prevention in postmenopausal women with severe osteoporosis. Teriparatide demonstrated a higher probability of being the best treatment for both vertebral and non-vertebral fracture outcomes [1].

Osteoporosis Anabolic Therapy Fracture Prevention

Bisphosphonates vs. Teriparatide: Vertebral Fracture Reduction

A systematic review of 15 studies (RCTs, systematic reviews, meta-analyses) compared teriparatide with bisphosphonates in postmenopausal osteoporosis. Teriparatide significantly lowered vertebral fracture risk compared with risedronate and increased lumbar spine BMD to a comparable extent as alendronate, though via a distinct anabolic mechanism. Class-level inference from network meta-analyses indicates anabolic agents reduce vertebral fracture risk by 65-86%, compared with 50-70% for antiresorptive agents [1].

Osteoporosis Anabolic vs. Antiresorptive Bone Mineral Density

Purity, Stability, and Analytical Characterization

Commercial teriparatide acetate hydrate (CAS 99294-94-7) is supplied as a chemically stable, white to off-white powder with ≥95% purity (typically ≥99.86% by HPLC), molecular weight 4177.83 g/mol (anhydrous basis), and requires storage at -20°C . The acetate counterion enhances aqueous solubility and peptide stability compared to the free base form (CAS 52232-67-4) . Validated LC-HRMS methods for quantifying six peptide-related impurities in teriparatide have demonstrated lower limits of quantification of 0.02-0.03%, enabling quality control testing below the 0.10% regulatory reporting threshold [1].

Peptide Chemistry Formulation Science Quality Control

In Vivo Activity: Cortical Bone in Rabbit Model

In a preclinical study using female New Zealand white rabbits, daily subcutaneous administration of teriparatide acetate hydrate (20 µg/kg) for 4 weeks significantly increased cortical thickness and cortical porosity, as measured by high-resolution quantitative computed tomography (HR-QCT) [1]. This in vivo activity profile supports the compound's utility as a positive control in bone anabolic research and distinguishes its osteoanabolic effects from antiresorptive comparators.

Bone Biology Preclinical Model Osteoporosis Research

Teriparatide Acetate Hydrate: Application Scenarios


Reference Standard in Comparative Efficacy Studies

Teriparatide acetate hydrate serves as the benchmark anabolic agent in head-to-head comparisons with abaloparatide and romosozumab. As demonstrated by real-world evidence showing hip fracture incidence of 1.4% over 18 months [1] and 1-year major osteoporotic fracture incidence of 10.14 per 100 person-years [2], researchers can use this compound as a calibrated reference to evaluate novel osteoanabolic candidates, ensuring that observed effects can be contextualized against a well-characterized clinical baseline.

Positive Control for Osteoanabolic Mechanism Studies

The compound's validated PTH1 receptor agonism (IC50 = 2 nM in HEK293 cells) [1] and in vivo anabolic activity (increased cortical thickness in rabbit model at 20 µg/kg/day) [2] make it an ideal positive control for investigating bone formation pathways. Its distinct anabolic mechanism, which increases vertebral fracture risk reduction by 65-86% compared to 50-70% for antiresorptive agents , enables clear differentiation from bisphosphonate-based negative controls in mechanistic studies.

QC Method Development and Impurity Profiling

Teriparatide acetate hydrate is an established reference material for developing and validating analytical methods for peptide therapeutics. The validated LC-HRMS method for quantifying six peptide-related impurities with LLOD of 0.02-0.03% [1] provides a robust platform for quality control laboratories. Additionally, the compound's well-characterized impurity profile, including impurities with higher immunogenic potential than the reference sequence [2], supports studies on peptide stability, degradation pathways, and immunogenicity risk assessment.

Cost-Effectiveness Modeling and Health Economics

For health economics and outcomes research, teriparatide acetate hydrate provides a quantitatively benchmarked comparator. The mixed-treatment comparison data showing 70% probability of being the best treatment for vertebral fractures versus 30% for PTH(1-84) [1], combined with cost-effectiveness analyses indicating teriparatide is less costly and associated with more QALYs than PTH(1-84) [2], enables robust modeling of treatment sequences and formulary decision-making in osteoporosis management.

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